2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine family, a class of nitrogen-containing heterocycles with a fused pyrazole-pyrazine core. Its structure includes a 2H-1,3-benzodioxol-5-yl group at position 2 and a {[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl} substituent at position 5 (Figure 1). The oxazole-methyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Synthetic routes for pyrazolo[1,5-a]pyrazines typically involve cyclization of pyrazole-3-carboxylic acid derivatives. For example, intermediates like 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one are formed via amide bond formation, pyrazine ring closure, and dehydration . The target compound’s synthesis likely employs similar strategies, leveraging substitutions at positions 2 and 5 to tailor bioactivity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-32-19-7-4-17(5-8-19)25-27-21(16(2)35-25)14-29-10-11-30-22(26(29)31)13-20(28-30)18-6-9-23-24(12-18)34-15-33-23/h4-13H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDCSYOENBPVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate available data on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C25H26N4O3
- Molecular Weight : 430.50 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial and fungal strains.
- Antioxidant Properties : The presence of benzodioxole and oxazole moieties contributes to its ability to scavenge free radicals.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxicity against certain cancer cell lines.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, which is common in many pharmacologically active compounds.
- Interaction with Cellular Receptors : It has been suggested that the compound interacts with specific receptors in cells, modulating their activity and leading to biological responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting a promising alternative for treating infections caused by resistant strains .
Case Study 2: Cytotoxicity Assay
In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating potent cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrazines and related heterocycles exhibit diverse pharmacological activities, modulated by substituent variations. Key analogues and their properties are summarized below:
Key Structural Insights
Substituent Effects on Bioactivity: Benzodioxole vs. Chlorophenyl: The target compound’s benzodioxole group (electron-donating) may improve metabolic stability compared to the chloro-ethoxy-phenyl analogue in , which is more electrophilic but prone to oxidative degradation. Oxazole vs. Pyrimidine Cores: Pyrazolo[1,5-a]pyrimidines (e.g., 6m, 6p) exhibit strong EGFR inhibition due to their planar structure, which facilitates ATP-binding site interactions .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, involving pyrazine ring closure and functionalization at positions 2 and 5 . In contrast, pyrazolo[1,5-a]pyrimidines require 5-aminopyrazole and 1,3-bis-electrophiles, as seen in .
Pharmacological Potential: While pyrazolo[1,5-a]pyrimidines (e.g., 6m) show IC₅₀ values < 1 µM in EGFR-driven cancers , the target compound’s benzodioxole and oxazole groups may confer unique selectivity, possibly for anti-inflammatory or CNS targets. TLR7 antagonists () highlight the role of hydrophobic chains in potency, suggesting that the target’s ethoxyphenyl-methyl-oxazole group could balance hydrophobicity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
